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molecular formula C6H4O4S B153587 Thiophene-3,4-dicarboxylic acid CAS No. 4282-29-5

Thiophene-3,4-dicarboxylic acid

Cat. No. B153587
M. Wt: 172.16 g/mol
InChI Key: ZWWLLYJRPKYTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259476

Procedure details

A 25.5 g. portion of 3,4-thiophenedicarboxylic acid {prepared by the method of Kornfeld and Jones [J. Org. Chem., 19, 1671 (1954)]} is suspended in 50 ml. of chloroacetyl chloride and is heated at reflux for 5.5 hours. Excess chloroacetyl chloride is distilled under reduced pressure. The residue is poured into 100 ml. of water and the resulting crystals are collected to yield 16.1 g. of 3,4-thiophenedicarboxylic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC(Cl)=[O:4].[S:6]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:8]2=[CH:7]1)=[O:12]>>[S:6]1[CH:10]=[C:9]([C:11]([OH:4])=[O:12])[C:8]([C:14]([OH:13])=[O:15])=[CH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C2C(=C1)C(=O)OC2=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 hours
Duration
5.5 h
DISTILLATION
Type
DISTILLATION
Details
Excess chloroacetyl chloride is distilled under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is poured into 100 ml
CUSTOM
Type
CUSTOM
Details
of water and the resulting crystals are collected
CUSTOM
Type
CUSTOM
Details
to yield 16.1 g

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C(=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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